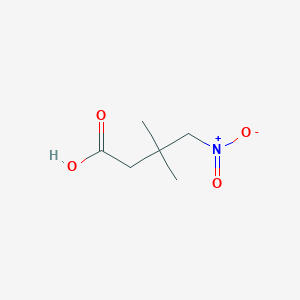

3,3-Dimethyl-4-nitrobutanoic acid

Description

3,3-Dimethyl-4-nitrobutanoic acid is a nitro-substituted carboxylic acid with a branched alkyl chain. Its structure features a nitro group (-NO₂) at the 4th position and two methyl groups at the 3rd position of the butanoic acid backbone. This compound is of interest in organic synthesis due to its electron-withdrawing nitro group, which enhances the acidity of the carboxylic acid moiety and influences reactivity in substitution or reduction reactions.

Properties

IUPAC Name |

3,3-dimethyl-4-nitrobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-6(2,3-5(8)9)4-7(10)11/h3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHNSYNSNUMGOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-4-nitrobutanoic acid typically involves the nitration of 3,3-dimethylbutanoic acid. This process requires the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with advanced temperature control systems to maintain optimal reaction conditions. The process is designed to maximize yield and minimize by-products, ensuring a high-purity final product.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-4-nitrobutanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) can be employed to reduce the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions used.

Reduction: The reduction of the nitro group can produce 3,3-dimethyl-4-aminobutanoic acid.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3,3-Dimethyl-4-nitrobutanoic acid serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for diverse synthetic pathways, making it valuable in the development of new compounds.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods:

| Method | Description |

|---|---|

| Nitration | Direct nitration of 3,3-dimethylbutanoic acid using nitric acid to introduce the nitro group. |

| Esterification | Formation of esters from the acid, enhancing its reactivity for further transformations. |

| Reduction Reactions | Nitro group reduction can lead to amines, which are crucial in pharmaceutical development. |

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a building block in drug design. Its structural characteristics allow it to interact with biological systems effectively.

Case Studies

- Antibacterial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell wall synthesis, similar to penicillin derivatives .

- Pharmacological Research : Studies have shown that compounds containing the nitro group can influence enzyme activity, making them candidates for further investigation in drug development targeting specific biochemical pathways.

Biochemical Research

In biochemical research, this compound is utilized for interaction studies with biological molecules. The reactivity of the nitro group allows it to participate in reduction reactions with nucleophiles, influencing various biochemical processes.

Interaction Studies

Research has demonstrated that:

- Reactivity with Nucleophiles : The nitro group can undergo reduction to form amines, which may interact with cellular targets such as proteins or nucleic acids.

- Biochemical Pathways : Investigations into how this compound affects metabolic pathways can provide insights into its role in cellular function and potential therapeutic applications.

Comparison with Related Compounds

To highlight the uniqueness of this compound, here is a comparison with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methyl-4-nitrobenzoic acid | Benzoic acid framework | Primarily aromatic; lacks butanoic chain |

| Ethyl 3,3-dimethyl-4-nitrobutanoate | Ester derivative | Used extensively in organic synthesis |

| Methyl 3,3-dimethyl-4-nitrobutanoate | Methyl ester derivative | Varied reactivity due to esterification |

| 2,2-Dimethyl-4-nitrobutyric acid | Different methyl positioning | Variation affects chemical properties |

Mechanism of Action

The mechanism by which 3,3-dimethyl-4-nitrobutanoic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or other biomolecules, influencing their activity. The molecular targets and pathways involved can vary widely, depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Methyl 3,3-Dimethyl-4-nitrobutanoate

- Structure : Ester derivative of the target compound.

- Molecular Formula: C₇H₁₃NO₄ vs. C₆H₁₁NO₄ (free acid).

- Key Properties :

- Functional Impact : The ester group reduces acidity and volatility compared to the free acid, making it more suitable for reactions requiring milder conditions.

2.2. 4-(N,N-Dimethylamino)butanoic Acid

- Structure: Features a dimethylamino (-N(CH₃)₂) group at the 4th position instead of nitro.

- Key Properties: Electron-Donating Group: The amino group increases basicity and reduces carboxylic acid acidity (pKa ~4–5, estimated). Applications: Used in pharmaceutical research and as a ligand in coordination chemistry .

- Contrast: The dimethylamino group enhances solubility in polar solvents, whereas the nitro group in 3,3-dimethyl-4-nitrobutanoic acid likely reduces solubility but increases electrophilicity.

2.3. 3-Amino-4-phenylbutanoic Acid Hydrochloride

- Structure: Contains an amino group at the 3rd position and a phenyl ring at the 4th position.

- Key Properties :

- Functional Impact : The phenyl group introduces aromaticity and steric bulk, altering reactivity compared to the nitro and dimethyl groups in the target compound.

2.4. 3-(Boc-amino)-4-[(4-nitrobenzyl)oxy]-4-oxobutanoic Acid

- Structure: Combines a nitrobenzyl ether, Boc-protected amino group, and ketone.

- Key Properties :

- Contrast: The nitrobenzyl group adds redox-sensitive functionality absent in this compound, broadening its utility in controlled-release applications.

2.5. 4-(Dimethylamino)-3-hydroxybutanoic Acid

- Structure: Hydroxy and dimethylamino groups at the 3rd and 4th positions.

- Key Properties :

- Contrast : The hydroxy group introduces chirality and hydrogen-bonding capacity, distinguishing it from the nitro group’s electron-withdrawing effects.

Research Implications

The nitro group in this compound distinguishes it from amino- or hydroxy-substituted analogs by increasing electrophilicity and acidity, making it a valuable precursor for explosives, agrochemicals, or bioactive molecules. In contrast, dimethylamino or hydroxy analogs prioritize solubility and hydrogen bonding, aligning with applications in drug delivery or chiral synthesis.

Biological Activity

3,3-Dimethyl-4-nitrobutanoic acid (DMNBA) is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological mechanisms, drawing on diverse research findings.

DMNBA can be synthesized through various chemical pathways, often involving the nitration of butanoic acid derivatives. The presence of the nitro group significantly influences its reactivity and biological interactions. The compound is characterized by its molecular formula , and its structure includes a carboxylic acid functional group alongside a nitro substituent.

Biological Activity Overview

Research indicates that DMNBA exhibits several biological activities, including:

- Antimicrobial Properties : Nitro compounds are known for their antibacterial effects. Studies have shown that DMNBA may inhibit the growth of certain bacterial strains, although specific data on DMNBA's efficacy against various pathogens is limited.

- Anti-inflammatory Effects : Similar compounds have demonstrated potential in reducing inflammation through modulation of cytokine production. DMNBA's nitro group may play a role in this mechanism by influencing nitric oxide (NO) pathways, which are critical in inflammatory responses .

- Analgesic Activity : Some nitro compounds have been investigated for their pain-relieving properties. While direct studies on DMNBA are sparse, related compounds suggest a potential for analgesic effects through NO-mediated mechanisms .

1. Antimicrobial Activity

A recent study explored the antimicrobial effects of various nitro-containing compounds, including derivatives similar to DMNBA. The results indicated that certain nitro compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. While direct comparisons to DMNBA were not made, the findings support further investigation into its potential as an antimicrobial agent .

2. Anti-inflammatory Mechanisms

In an experimental model assessing the anti-inflammatory properties of nitro compounds, it was found that these agents could significantly reduce paw edema in mice. The mechanism was attributed to reduced neutrophil recruitment and lower levels of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests that DMNBA may also exert similar effects, potentially making it a candidate for treating inflammatory conditions .

The biological activity of DMNBA is likely mediated through its nitro group, which can undergo reduction to form reactive nitrogen species. These species can interact with various biomolecules, influencing cellular signaling pathways related to inflammation and pain perception.

Data Table: Biological Activities of this compound

| Activity Type | Potential Effects | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Interaction with bacterial cell membranes |

| Anti-inflammatory | Reduction in edema and inflammatory cytokines | Modulation of NO pathways |

| Analgesic | Pain relief | NO-mediated inhibition of nociceptive pathways |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 3,3-Dimethyl-4-nitrobutanoic acid, and how do reaction parameters influence yield?

- Methodology : The compound can be synthesized via nitration of a precursor such as 3,3-dimethylbutanoic acid. Key steps include:

- Nitration : Use a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) to introduce the nitro group. Temperature control (0–5°C) is critical to avoid over-nitration .

- Reduction : If intermediates require reduction (e.g., converting nitroso derivatives), employ sodium borohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) in methanol/ethanol under reflux .

- Purification : Column chromatography or crystallization improves purity.

- Key Parameters :

| Factor | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (nitration step) | Prevents byproduct formation |

| Catalyst | Pd-C (hydrogenation) | Enhances reaction efficiency |

| Solvent Polarity | Methanol for reductive steps | Improves reagent solubility |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify methyl groups (δ ~1.2–1.4 ppm for CH₃), nitro group proximity effects, and carboxylic acid protons (broad signal at δ ~12 ppm) .

- IR Spectroscopy :

- Nitro group (NO₂) shows strong asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .

- Mass Spectrometry (MS) :

- High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for nitro-containing derivatives of 3,3-dimethylbutanoic acid?

- Root Causes :

- Solvent Effects : Polar solvents (DMSO-d₆ vs. CDCl₃) shift proton chemical shifts .

- Tautomerism : Nitro-enol tautomerism in acidic/basic conditions alters spectral profiles.

- Resolution Strategies :

- Variable Temperature NMR : Detect dynamic equilibria (e.g., tautomers) by analyzing spectra at 25°C vs. −40°C .

- Computational Modeling : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra to validate assignments .

Q. What experimental designs minimize side reactions during the nitration of 3,3-dimethylbutanoic acid precursors?

- Challenge : Nitration can yield para/meta isomers or oxidized byproducts.

- Optimization Approaches :

- Directed Ortho-Metalation : Use directing groups (e.g., ester moieties) to control nitro group positioning .

- Flow Chemistry : Continuous flow reactors improve heat dissipation and reduce side reactions (e.g., over-nitration) .

- Analytical Monitoring :

- HPLC-PDA : Track reaction progress and quantify isomers using UV absorption at 260 nm (nitro group λ_max) .

Q. How can molecular docking studies elucidate the biological interactions of this compound with inflammatory targets?

- Methodology :

- Target Selection : Prioritize enzymes (e.g., cyclooxygenase-2, MMP-3) implicated in inflammation .

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions.

- Key Interactions :

- Nitro group hydrogen bonding with catalytic residues (e.g., Tyr-385 in COX-2) .

- Hydrophobic interactions between methyl groups and nonpolar receptor pockets .

- Validation :

- In Vitro Assays : Measure IC₅₀ values against recombinant enzymes to correlate docking scores with inhibitory activity .

Data Contradiction Analysis

Q. Why do reported yields vary for asymmetric synthesis routes of structurally related nitrobutanoic acids?

- Factors :

- Catalyst Enantioselectivity : Chiral catalysts (e.g., BINAP-metal complexes) may show batch-dependent efficiency .

- Workup Procedures : Differences in extraction/purification methods (e.g., aqueous vs. organic phase separation) affect recovery rates .

- Mitigation :

- Design of Experiments (DoE) : Use factorial designs to optimize parameters like catalyst loading and reaction time .

Biological Activity Profiling

Q. What assays are suitable for evaluating the metabolic stability of this compound in hepatic models?

- In Vitro Systems :

- Liver Microsomes : Incubate with NADPH cofactor; monitor parent compound depletion via LC-MS/MS .

- CYP450 Inhibition Screening : Assess interactions with CYP3A4/2D6 using fluorogenic substrates .

- Data Interpretation :

- High metabolic stability (t₁/₂ > 60 min) suggests suitability for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.